

Application Notes and Protocols for Al-18F Radiolabeling using NCS-MP-NODA

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Compound of Interest

Compound Name: Ncs-MP-noda

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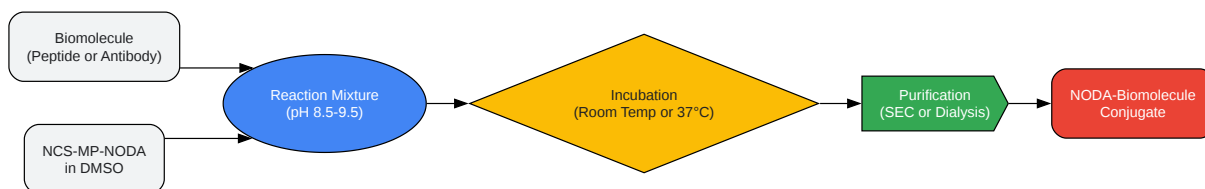
Introduction

The development of radiolabeled biomolecules for Positron Emission Tomography (PET) imaging is a critical component of modern drug development and biomedical research. The Aluminium- ^{18}F fluoride (^{18}F AlF) radiolabeling method has emerged as a convenient and efficient strategy, combining the favorable decay characteristics of fluorine-18 with the simplicity of metal-based radiochemistry. This application note provides a detailed protocol for the conjugation of the bifunctional chelator p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1,4-diacetic acid (**NCS-MP-NODA**) to peptides and antibodies, and the subsequent one-pot aqueous radiolabeling with ^{18}F AlF.

The NODA chelator provides a pentadentate coordination sphere that forms a stable complex with the ^{18}F AlF $^{2+}$ core. The isothiocyanate (-NCS) group of **NCS-MP-NODA** allows for efficient covalent conjugation to primary amines on biomolecules, such as the lysine residues of proteins or N-terminal amines of peptides, forming a stable thiourea linkage. While traditional Al- ^{18}F labeling with macrocyclic chelators often required high temperatures (100-120 °C), recent optimizations have enabled labeling at milder conditions, making this method suitable for a wider range of biomolecules, including heat-sensitive proteins.^{[1][2]}

Experimental Workflows

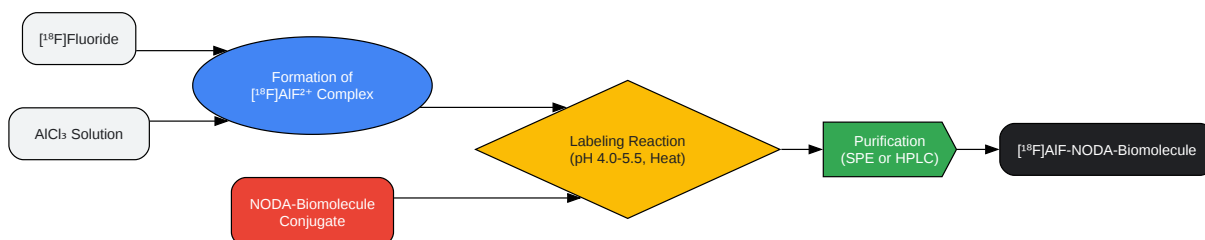
Conjugation of NCS-MP-NODA to Biomolecules



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Caption: Workflow for the conjugation of **NCS-MP-NODA** to a biomolecule.

Al-¹⁸F Radiolabeling Workflow



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Caption: General workflow for the Al-¹⁸F radiolabeling of a NODA-conjugated biomolecule.

Experimental Protocols

Protocol 1: Conjugation of NCS-MP-NODA to Peptides and Antibodies

This protocol describes the conjugation of the **NCS-MP-NODA** chelator to primary amine groups on peptides and antibodies.

Materials:

- Peptide or antibody of interest
- **NCS-MP-NODA** (Chematech)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5-9.5
- Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10) or dialysis cassette with appropriate molecular weight cut-off (MWCO)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Antibody/Peptide Preparation:
 - If the biomolecule is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.
 - Adjust the concentration of the antibody or peptide to 1-5 mg/mL in the Conjugation Buffer.
- **NCS-MP-NODA** Solution Preparation:
 - Immediately before use, dissolve **NCS-MP-NODA** in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Add a 5- to 20-fold molar excess of the **NCS-MP-NODA** solution to the antibody or peptide solution. The optimal molar ratio should be determined empirically for each biomolecule.

- Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or 37°C. For antibodies, longer incubation times (up to overnight at 4°C) may be employed.
- Purification of the Conjugate:
 - Remove the unreacted **NCS-MP-NODA** and DMSO by purifying the reaction mixture using an SEC column (e.g., PD-10) pre-equilibrated with PBS.
 - Alternatively, perform dialysis against PBS at 4°C with multiple buffer changes over 24-48 hours.
 - Collect the purified NODA-biomolecule conjugate.
- Characterization (Optional but Recommended):
 - Determine the concentration of the purified conjugate using a protein assay (e.g., BCA or Bradford).
 - The degree of conjugation (chelator-to-biomolecule ratio) can be determined by MALDI-TOF mass spectrometry.

Protocol 2: Al-18F Radiolabeling of NODA-Biomolecule Conjugates

This protocol outlines the one-pot aqueous radiolabeling of the NODA-conjugated biomolecule with [¹⁸F]AlF.

Materials:

- NODA-biomolecule conjugate from Protocol 1
- [¹⁸F]Fluoride in saline (from cyclotron)
- Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4.0)
- Reaction Buffer: 0.1 M Sodium Acetate or Ammonium Acetate Buffer, pH 4.0-5.5
- Ethanol (optional, for increasing radiochemical yield)

- Purification Cartridge: Solid-Phase Extraction (SPE) cartridge (e.g., Sep-Pak C18) or analytical/semi-preparative HPLC system.
- Sterile water for injection
- 0.22 μm sterile filter

Procedure:

- Preparation of the Reaction Mixture:
 - In a sterile reaction vial, add the desired amount of NODA-biomolecule conjugate (typically 10-50 nmol).
 - Add the Reaction Buffer to the vial.
- Formation of the $[\text{}^{18}\text{F}]\text{AlF}_2^{2+}$ Complex:
 - In a separate vial, add a small volume of the AlCl_3 solution (e.g., 2-5 μL , ensuring a slight molar excess of Al^{3+} over the NODA-conjugate).
 - Add the no-carrier-added $[\text{}^{18}\text{F}]\text{Fluoride}$ solution (up to 1-2 GBq) to the AlCl_3 solution.
 - Incubate at room temperature for 2-5 minutes to allow for the formation of the $[\text{}^{18}\text{F}]\text{AlF}_2^{2+}$ complex.
- Radiolabeling Reaction:
 - Transfer the freshly prepared $[\text{}^{18}\text{F}]\text{AlF}_2^{2+}$ solution to the reaction vial containing the NODA-biomolecule conjugate.
 - If using an organic co-solvent to improve yield, add ethanol to the reaction mixture (typically 10-50% v/v).
 - Heat the reaction mixture at a temperature ranging from 70°C to 110°C for 10-20 minutes. The optimal temperature and time should be determined for each conjugate, with lower temperatures being preferable for heat-sensitive biomolecules. Recent studies have

shown that with certain chelators and conditions, labeling can be achieved at temperatures as low as 30-40°C.[2]

- Purification of the Radiolabeled Product:
 - After the reaction, cool the vial to room temperature.
 - For peptides, the radiolabeled product can be purified using a C18 SPE cartridge. Condition the cartridge with ethanol and then water. Load the reaction mixture, wash with water to remove unreacted [^{18}F]fluoride, and elute the product with an ethanol/water mixture.
 - For antibodies, purification can be achieved using a size-exclusion spin column (e.g., Zeba™ Spin Desalting Columns) to separate the labeled antibody from smaller radioactive species.
 - Alternatively, for higher purity, purification can be performed using radio-HPLC.
- Quality Control:
 - Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.
 - The specific activity can be calculated based on the amount of radioactivity and the mass of the biomolecule.

Quantitative Data Summary

The efficiency of the $\text{Al-}^{18}\text{F}$ radiolabeling is influenced by several factors, including pH, temperature, reaction time, and the presence of organic co-solvents. The tables below summarize the impact of these parameters on the radiochemical yield (RCY).

Table 1: Influence of pH on Radiochemical Yield of $\text{Al-}^{18}\text{F}$ Labeling with NODA-derivatives

pH	Radiochemical Yield (%)	Reference
4.0	~85	
4.1-4.4	Optimal	[3]
4.5	~70-80	[1]
5.0	~60	
5.5	>60 (at 30°C)	

Table 2: Influence of Temperature on Radiochemical Yield of Al-¹⁸F Labeling with NODA-derivatives

Temperature (°C)	Radiochemical Yield (%)	Reference
Room Temperature	<5	[3]
40	Variable, up to 95 with new chelators	[2]
70	>99 with optimization	
100	~80	[1]
110	~89	[3]
120	~60	[1]

Table 3: Influence of Ethanol Concentration on Radiochemical Yield of Al-¹⁸F Labeling with NODA-derivatives

Ethanol Concentration (v/v)	Radiochemical Yield (%)	Reference
0%	~24-40	[1]
50%	~50-70	[1]
80%	~77	[1]

Table 4: Summary of Radiolabeling Performance for Different Biomolecules

Biomolecule	Chelator	RCY (%)	Specific Activity (GBq/ μ mol)	Reference
Peptide (IMP467)	NOTA-derivative	up to 87	up to 115	[4]
Antibody (Trastuzumab)	NODA-MP-NCS	45 (at 30°C)	Not Reported	
Fab' Fragment	NODA-MPAEM	69-80	10.9-19.5	
Peptide (IMP485)	NODA-MPAA	55-89	Not Reported	[5]

Conclusion

The Al-¹⁸F radiolabeling method using the bifunctional chelator **NCS-MP-NODA** provides a robust and versatile platform for the development of ¹⁸F-labeled biomolecules for PET imaging. The protocols outlined in this application note offer a detailed guide for both the conjugation of the chelator to peptides and antibodies and the subsequent efficient radiolabeling. By optimizing key reaction parameters such as pH, temperature, and solvent composition, high radiochemical yields and specific activities can be achieved. This methodology is well-suited for a broad range of applications in preclinical and clinical research, facilitating the development of novel PET imaging agents for diagnostics and drug development.

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References

- 1. Labelling via [Al¹⁸F]²⁺ Using Precomplexed Al-NODA Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved ¹⁸F Labeling of Peptides with a Fluoride-Aluminum-Chelate Complex - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. High-Yielding Aqueous ¹⁸F-Labeling of Peptides via Al¹⁸F chelation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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